
Thiochroman-4-one, 3-methyl-
描述
Thiochroman-4-one, also known as 4H-1-Benzothiopyran-4-one, is a heterocyclic compound . It is a sulfur-containing compound that is structurally related to chromones (benzopyrans), which are widely known as privileged scaffolds in medicinal chemistry . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
Thiochroman-4-one has been used as the starting reactant for the synthesis of a series of pyrazoles and isoxazoles . The dehydrogenation reactions were explored using different methods, following similar reports of treatment with DDQ, PCl5, or a mixture of Iodine/DMSO with moderate yields .
Molecular Structure Analysis
The Thiochroman-4-one, 3-methyl- molecule contains a total of 23 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s) .
Chemical Reactions Analysis
Thiochromones are thio analogs of chromones, in which the O-1 atom is replaced with a sulfur atom. This replacement considerably decreases the reactivity of the thiopyrone moiety . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .
Physical And Chemical Properties Analysis
Thiochroman-4-one is an orange low melting solid . It has a melting point of 28-30 °C (lit.), a boiling point of 154 °C/12 mmHg (lit.), and a refractive index n20/D 1.6395 (lit.) .
作用机制
Target of Action
Thiochroman-4-one, 3-methyl- is a derivative of thiochroman-4-one, a heterobicyclic compound that has been found to exhibit significant biological activities Thiochroman-4-one derivatives have been reported to exhibit antitumor activities against human cancer cell lines including a549 (human alveolar adenocarcinoma cell) and h460 (human lung cancer) .
Mode of Action
It is known that thiochroman-4-one derivatives interact with their targets, leading to significant antitumor activities . The interaction of these compounds with their targets results in changes that inhibit the growth of the cancer cells .
Biochemical Pathways
Thiochroman-4-one derivatives have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiochroman-4-one derivatives have been reported to exhibit significant antitumor activities against human cancer cell lines . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit the growth of these cells.
实验室实验的优点和局限性
Thiochroman-4-one, 3-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, it also has some limitations. For instance, it has low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
Thiochroman-4-one, 3-methyl- has several potential future directions for research. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in material science, such as in the development of new polymers and coatings. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion
Thiochroman-4-one, 3-methyl- is a promising compound with potential applications in various fields, including medicinal chemistry, drug design, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in various applications.
科学研究应用
Thiochroman-4-one, 3-methyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
安全和危害
属性
IUPAC Name |
3-methyl-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJJYQRFPYKZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
771-17-5 | |
| Record name | 2,3-Dihydro-3-methyl-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



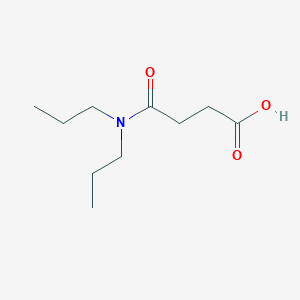

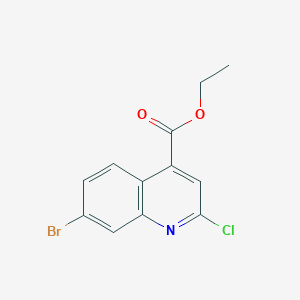
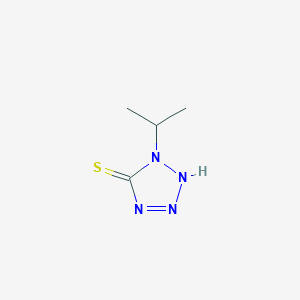
![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/structure/B3386851.png)

![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3386863.png)
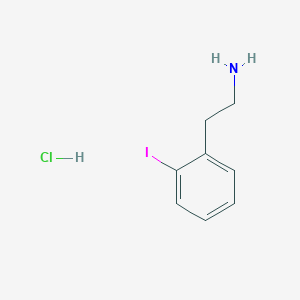

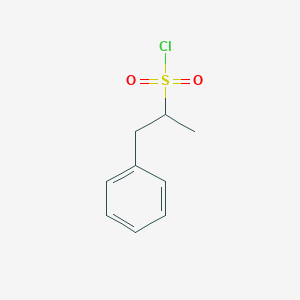

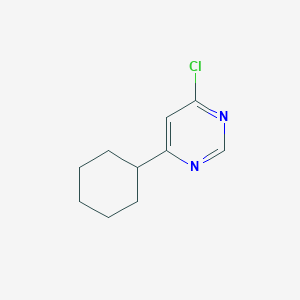
![2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3386891.png)
